molecular formula C12H13NO2 B13045459 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one

5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B13045459
M. Wt: 203.24 g/mol
InChI Key: SNVKKEFCRVYQRB-UHFFFAOYSA-N
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Description

5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the cyclopropanation of isoindolinone derivatives. One common method includes the reaction of 4-methylbenzylideneisoxazol-5-one with diazomethane, resulting in the formation of the spiro compound via a double methylene transfer . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-ylmethyl)-6-methoxy-5-methylisoindolin-1-one
  • 2-(Furan-2-ylmethyl)-4,6-dimethoxy-5-methylisoindolin-1-one

Uniqueness

5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other isoindolinone derivatives .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-methoxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H13NO2/c1-7-9(15-2)4-3-8-10(7)11(14)13-12(8)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14)

InChI Key

SNVKKEFCRVYQRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC23CC3)OC

Origin of Product

United States

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